molecular formula C12H8F3NO B14304325 Phenyl[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanone CAS No. 119982-27-3

Phenyl[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanone

Cat. No.: B14304325
CAS No.: 119982-27-3
M. Wt: 239.19 g/mol
InChI Key: JGHGHHQQSMEQQB-UHFFFAOYSA-N
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Description

Phenyl[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanone is a compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. The presence of a trifluoromethyl group in the structure enhances its chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanone typically involves the reaction of a pyrrole derivative with a phenyl ketone. One common method is the phosphine-mediated reaction, which uses trifluoroacetic anhydride as the trifluoromethyl source . The reaction conditions often involve the use of dichloromethane as a solvent and triphenyl phosphine as a catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Phenyl[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

Phenyl[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Phenyl[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanone can be compared with other similar compounds, such as:

Uniqueness: The unique combination of the pyrrole ring and the trifluoromethyl group in this compound provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

119982-27-3

Molecular Formula

C12H8F3NO

Molecular Weight

239.19 g/mol

IUPAC Name

phenyl-[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanone

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)10-7-16-6-9(10)11(17)8-4-2-1-3-5-8/h1-7,16H

InChI Key

JGHGHHQQSMEQQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CNC=C2C(F)(F)F

Origin of Product

United States

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